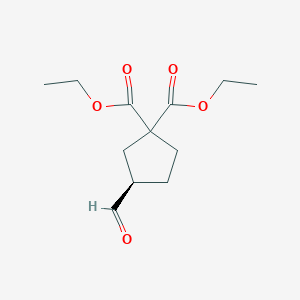
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- is a chemical compound with a complex structure that includes a five-membered cyclopentane ring, two ester groups, and an aldehyde group
Métodos De Preparación
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- typically involves multi-step organic reactions. One common method includes the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions .
Análisis De Reacciones Químicas
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles under basic or acidic conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and aldehyde groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The aldehyde group can form Schiff bases with amines, which are important in many biological processes .
Comparación Con Compuestos Similares
Similar compounds include other cyclopentane derivatives with ester and aldehyde groups. For example:
1,1-Cyclopentanedicarboxylic acid, diethyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclopentanecarboxaldehyde: Contains only the aldehyde group, making it more reactive in oxidation and reduction reactions but lacking the ester functionality.
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- is unique due to the presence of both ester and aldehyde groups, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various applications .
Propiedades
Número CAS |
654673-94-6 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
diethyl (3R)-3-formylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)6-5-9(7-12)8-13/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
GDFXNYUAYICDGE-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C1(CC[C@H](C1)C=O)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1(CCC(C1)C=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



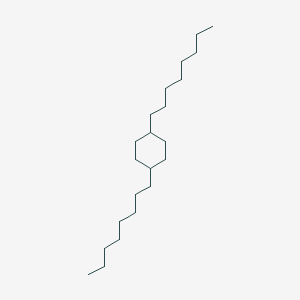
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)

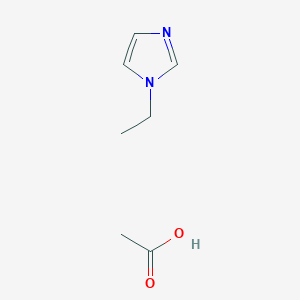


![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
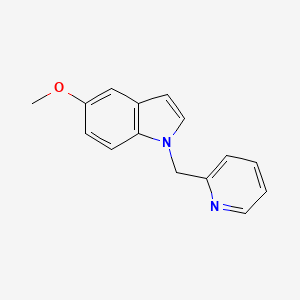
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
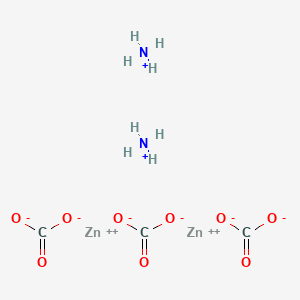
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
